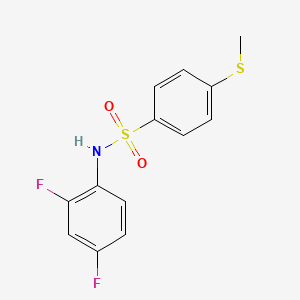![molecular formula C27H22N2O6S2 B4929946 3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}](/img/structure/B4929946.png)
3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
‘3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}' is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MTBA and is a bis-benzamide derivative that has been synthesized through a multistep process. The compound has shown promising results in various studies, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of ‘3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}' involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. MTBA has also been shown to inhibit the activity of protein kinase C, which is a signaling pathway that regulates various cellular processes. The compound has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine.
Biochemical and Physiological Effects
‘3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}' has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. MTBA has also been shown to inhibit the aggregation of amyloid-beta, which is a hallmark of Alzheimer's disease. The compound has also been shown to protect dopaminergic neurons from oxidative stress-induced damage in Parkinson's disease.
実験室実験の利点と制限
The advantages of using ‘3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}' in lab experiments include its high potency and selectivity, which makes it an ideal candidate for studying various diseases. The compound is also relatively easy to synthesize in large quantities, making it readily available for research purposes. The limitations of using MTBA in lab experiments include its potential toxicity and lack of specificity, which may lead to unwanted side effects.
将来の方向性
The potential therapeutic applications of ‘3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}' are vast, and future research should focus on exploring its potential in various diseases. One future direction could be to study the compound's potential in the treatment of other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Another future direction could be to explore the compound's potential as a therapeutic agent in viral infections, such as COVID-19. Further research is also needed to optimize the synthesis process of MTBA and to improve its specificity and safety profile.
Conclusion
‘3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}' is a synthetic compound that has shown promising results in various scientific studies. The compound has potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. The mechanism of action of MTBA involves the inhibition of various enzymes and signaling pathways. The compound has various biochemical and physiological effects, including inducing apoptosis in cancer cells and protecting dopaminergic neurons from oxidative stress-induced damage. The advantages of using MTBA in lab experiments include its high potency and selectivity, while the limitations include its potential toxicity and lack of specificity. Future research should focus on exploring the compound's potential in various diseases and improving its safety profile.
合成法
The synthesis of ‘3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}' involves a multistep process that includes the reaction of thienylacetic acid with thionyl chloride, followed by the reaction of the resulting thionyl chloride with 2-aminobenzoic acid. The intermediate product is then reacted with phosgene, leading to the formation of the final product. The synthesis process has been optimized to produce high yields of the compound.
科学的研究の応用
‘3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}' has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer treatment, MTBA has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. The compound has also been shown to inhibit the aggregation of amyloid-beta, which is a hallmark of Alzheimer's disease. In Parkinson's disease, MTBA has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
特性
IUPAC Name |
5-[[3-carboxy-4-[(2-thiophen-2-ylacetyl)amino]phenyl]methyl]-2-[(2-thiophen-2-ylacetyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O6S2/c30-24(14-18-3-1-9-36-18)28-22-7-5-16(12-20(22)26(32)33)11-17-6-8-23(21(13-17)27(34)35)29-25(31)15-19-4-2-10-37-19/h1-10,12-13H,11,14-15H2,(H,28,30)(H,29,31)(H,32,33)(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKXBTFAEJAFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)CC4=CC=CS4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B4929889.png)


![N-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide](/img/structure/B4929905.png)
![4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B4929910.png)
![methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B4929939.png)

![N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamide](/img/structure/B4929955.png)
![ethyl 1'-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4929957.png)

![N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4929968.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929976.png)